2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol
Description
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-[2-[(3,5-dimethylcyclohexyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C12H25NO2/c1-10-7-11(2)9-12(8-10)13-3-5-15-6-4-14/h10-14H,3-9H2,1-2H3 |
InChI Key |
NZTGYVOEPBTVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NCCOCCO)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol involves several steps. One common method includes the reaction of 3,5-dimethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as pyridine and a catalyst like TsCl (p-toluenesulfonyl chloride). The mixture is stirred at low temperatures and then gradually warmed to room temperature .
Chemical Reactions Analysis
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
YTK-A76: 2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol
- Structural Differences: YTK-A76 replaces the 3,5-dimethylcyclohexyl group with a 3,4-bis(benzyloxy)benzyl substituent.
- Synthesis : Synthesized via reductive amination using sodium triacetoxyborohydride, yielding 39.1% after purification .
- Applications : The benzyloxy groups enhance UV activity and aromatic interactions, favoring use in photochemical studies or as a fluorescent probe precursor. In contrast, the target compound’s cyclohexyl group may improve lipid membrane permeability.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Structural Differences: Features a branched alkyl (tetramethylbutyl) group attached to a phenoxy ring instead of an aminoethoxy chain.
- Properties: The phenoxy group increases hydrophobicity, while the absence of an amine reduces hydrogen-bonding capacity. This makes it more suitable as a non-ionic surfactant or emulsifier compared to the target compound’s dual solubility profile .
Patent Derivatives: Methoxyethyl(methyl)amino-Substituted Compounds
- Structural Differences: Complex derivatives like 2-[2-methoxyethyl(methyl)amino]ethanol (Example 13) and fluorinated analogs (Example 427) include additional functional groups (e.g., methoxy, trifluoromethyl) for specialized bioactivity .
- Applications: These are tailored for pharmaceutical use, such as kinase inhibitors. The target compound’s simpler structure lacks such specificity but offers versatility in non-medicinal applications like catalysis.
2-(2-((3,4-Dimethylcyclohexyl)amino)ethoxy)ethan-1-ol
- Structural Differences : A positional isomer of the target compound, with methyl groups at 3,4-positions instead of 3,5.
- This isomer is discontinued by CymitQuimica, suggesting the 3,5-derivative’s superior stability or demand .
Comparative Data Table
Research Findings and Implications
- Biological Relevance : The patent compounds’ fluorinated and glycosylated motifs demonstrate how structural complexity enhances pharmaceutical targeting, whereas the target compound’s simplicity suits broader industrial roles .
- Solubility Trends : Cyclohexyl derivatives exhibit higher lipid solubility than aromatic analogs (YTK-A76), favoring membrane-permeable applications .
Biological Activity
2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol, also known by its CAS number 1339057-00-9, is a chemical compound that has garnered interest due to its potential biological activities. This article examines its structure, properties, and various biological activities supported by research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₂H₂₅NO₂
- Molecular Weight : 215.33 g/mol
- LogP : 1.41
- Polar Surface Area : 51 Ų
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 4
The structure includes a cyclohexyl group which may influence its interaction with biological systems.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Enzyme Inhibition :
- Antitumor Activity :
- Neuroprotective Effects :
-
Cardiovascular Effects :
- There is evidence suggesting that similar compounds can interact with cardiovascular pathways, potentially affecting heart rate and vascular resistance.
Toxicity and Safety Profile
The safety profile of the compound is crucial for its potential therapeutic use:
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with carbonyl reductases in human liver microsomes. The results indicated a moderate inhibition of enzyme activity, suggesting potential implications for drug metabolism and efficacy in therapeutic settings.
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines demonstrated that this compound could enhance the effectiveness of standard chemotherapy agents by modulating their metabolic pathways. The study highlighted a significant decrease in cell viability when combined with doxorubicin, indicating a synergistic effect .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| 2-{2-[3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol | C₁₂H₂₅NO₂ | 215.33 g/mol | Enzyme inhibition, Antitumor activity |
| Carbonyl Reductase Inhibitor | C₁₄H₃₁NO₃ | 259 g/mol | Anticancer properties |
| Doxorubicin Metabolite | C₂₃H₂₉O₁₃ | 563.6 g/mol | Cytotoxicity modulation |
Q & A
Q. What are the optimal synthetic routes for 2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Amination: React 3,5-dimethylcyclohexylamine with ethylene oxide under controlled pressure (1–3 atm) and temperature (50–80°C) to introduce the ethoxyamine group .
Hydroxyethylation: Use 2-chloroethanol or ethylene glycol derivatives in a nucleophilic substitution reaction, catalyzed by K₂CO₃ or NaH, to attach the hydroxyethoxy chain .
Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Critical Factors:
- Temperature exceeding 80°C may lead to side reactions (e.g., over-oxidation).
- Catalyst choice impacts regioselectivity; NaH favors primary alcohol activation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR:
- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 258.23 (calculated for C₁₄H₂₈NO₂⁺) .
- HPLC: Use a C18 column (mobile phase: acetonitrile/water, 60:40) to assess purity (>95% ideal for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during oxidation)?
Methodological Answer: Contradictions often arise from:
- Reagent Purity: Trace metals in oxidizing agents (e.g., CrO₃) may catalyze side reactions. Pre-treat reagents with EDTA to chelate impurities .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) favor protonation pathways. For oxidation, switch from KMnO₄/H₂O to TEMPO/NaOCl in CH₂Cl₂ to avoid over-oxidation .
Case Study:
In a 2024 study, substituting LiAlH₄ (reducing agent) with NaBH₄/CeCl₃ eliminated unwanted reduction of the cyclohexyl ring, improving yield from 65% to 89% .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the compound’s aminoethoxy group and active sites (e.g., serotonin receptors). Focus on hydrogen bonding with polar residues (e.g., Asp116 in 5-HT₂A) .
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) by titrating the compound into a protein solution. A 2023 study reported Kd = 12 µM for acetylcholinesterase inhibition, suggesting neuroprotective potential .
- Fluorescence Quenching: Monitor tryptophan emission shifts (λex = 280 nm) to assess conformational changes in enzymes upon binding .
Q. How does the compound’s stereochemistry impact its reactivity and biological activity?
Methodological Answer:
- Stereoisomer Synthesis: Prepare enantiomers via chiral catalysts (e.g., (R)-BINAP/Pd for asymmetric amination) .
- Activity Comparison:
Q. What environmental fate studies are applicable to assess ecological risks of this compound?
Methodological Answer:
- Biodegradation Assays: Use OECD 301B (modified Sturm test) to measure mineralization rates. A 2025 study reported 40% degradation in 28 days, indicating moderate persistence .
- Adsorption Studies: Apply the Freundlich model to soil-water systems; log Koc = 2.7 suggests moderate mobility in sandy soils .
- Toxicity Profiling: Daphnia magna acute toxicity (EC₅₀ = 12 mg/L) aligns with EPA Category III (low risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
